N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a propoxybenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by subsequent functionalization to introduce the bromophenyl and propoxybenzamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown promising antimicrobial and anticancer activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another similar compound with a bromophenyl group, known for its antimicrobial and antioxidant properties.
Properties
Molecular Formula |
C18H16BrN3O3 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-11-24-15-9-5-13(6-10-15)18(23)20-17-16(21-25-22-17)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
AOVGGXFPSWIWPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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